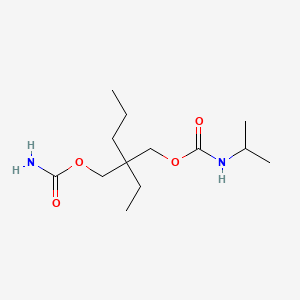
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound known for its muscle relaxant properties. It is a prodrug that is metabolized to carisoprodol, which has a high affinity for the neuronal death receptor, TNFRSF25, and can cause neuronal death in vitro . This compound is used in various applications, including pharmaceuticals, due to its sedative and muscle relaxant effects.
Métodos De Preparación
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate involves several steps. One common method is the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . These methods are used to produce the compound on an industrial scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, formaldehyde, and other oxidizing or reducing agents. The major products formed from these reactions are typically derivatives of the original compound, which retain its muscle relaxant properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor to other compounds with similar properties. In biology and medicine, it is studied for its effects on muscle relaxation and its potential use in treating conditions associated with muscle spasms . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate involves its metabolism to carisoprodol, which acts as a centrally acting muscle relaxant. The exact mechanism is not completely understood, but it is believed to be related to its sedative actions and its interaction with the neuronal death receptor, TNFRSF25 . This interaction leads to muscle relaxation and sedation without significantly affecting other autonomic functions .
Comparación Con Compuestos Similares
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate is similar to other compounds such as meprobamate, lorbamate, and tolboxane. These compounds also have muscle relaxant properties and are used in similar applications. this compound is unique due to its specific interaction with the neuronal death receptor, TNFRSF25, which gives it distinct pharmacological properties .
Propiedades
Número CAS |
25385-21-1 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-ethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-7-13(6-2,8-18-11(14)16)9-19-12(17)15-10(3)4/h10H,5-9H2,1-4H3,(H2,14,16)(H,15,17) |
Clave InChI |
PLZUGJMGQQVNND-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(COC(=O)N)COC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


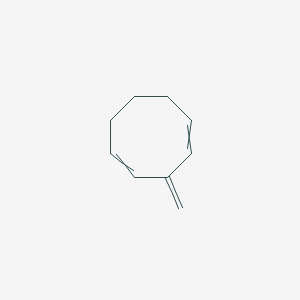
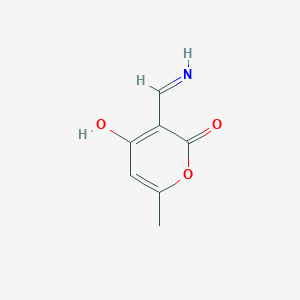
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)

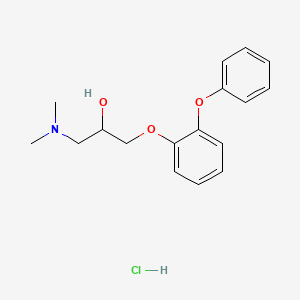
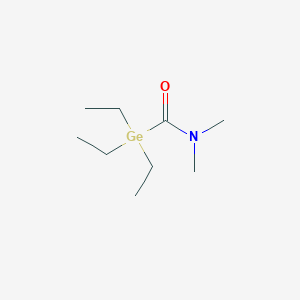
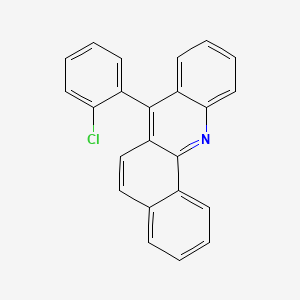
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
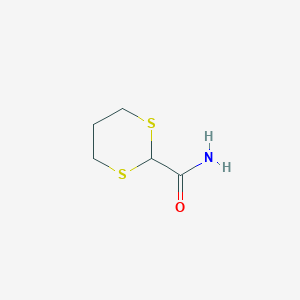
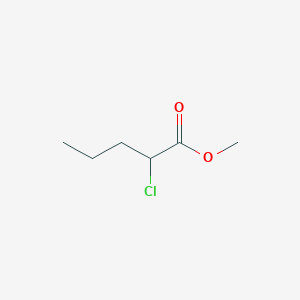
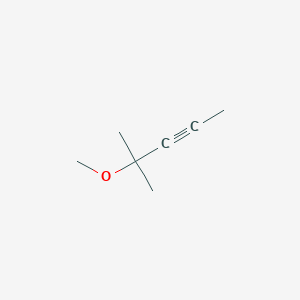
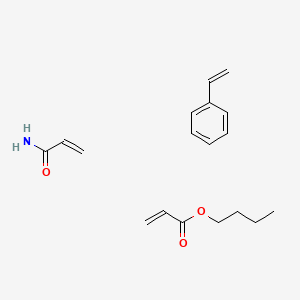
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)

